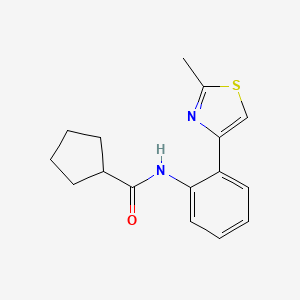
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1427021-52-0 . It has a molecular weight of 162.17 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This indicates that the molecule consists of a cyclopropane ring attached to a carbonitrile group and a 3-fluoropyridin-2-yl group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Ring Expansion and Fluorination
The compound has been utilized in carbon-carbon bond scission and intramolecular ring expansion fluorination of unactivated cyclopropanes. This process is facilitated by a novel hypervalent fluoroiodane(III) reagent, leading to the production of medicinally relevant 4-fully substituted fluoropiperidines. This strategy shows excellent regio- and diastereoselectivity, highlighting its potential in medicinal chemistry (Ren et al., 2021).
Synthesis of Disubstituted Cyclopropanes
Efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles has been achieved via selective decarboxylation of substituted cyclopropane-1-carboxylates. This method demonstrates the versatility of cyclopropanes in synthesis and their potential applications in various fields, including pharmaceuticals (Wang et al., 2017).
Development of Chiral Cyclopropane Units
Chiral cyclopropane units, including those related to 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile, have been synthesized as conformationally restricted analogues of biologically active compounds. These units are useful in studying bioactive conformations and improving activity in medicinal chemistry (Kazuta et al., 2002).
Oxidative Cyclizations and Heterocycles
Oxidative cyclizations of 3-oxopropanenitriles have been explored, leading to the synthesis of dihydrofuran-3-carbonitriles containing heterocycles. This showcases the compound's role in forming complex structures potentially useful in organic synthesis and drug development (Yılmaz et al., 2005).
Synthesis of Fluoropiperidines
A synthetic route towards 1-alkyl-3-aminomethyl-3-fluoropiperidines has been described, underlining the importance of fluorinated cyclopropanes in medicinal chemistry as building blocks for the synthesis of novel compounds (Van Hende et al., 2009).
Multifunctional Cyclopropanes
The versatility of this compound and similar compounds in synthesizing multifunctional cyclopropanes has been demonstrated. These compounds have significant potential in biological applications, highlighting their importance in drug discovery (Aitken, 1997).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile” are not well characterized. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The presence of the nitrile group suggests that it may undergo metabolism via cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH of the local environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which it is present .
Propiedades
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODBHVBDZYLTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)
![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)



![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2815598.png)

![3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2815600.png)